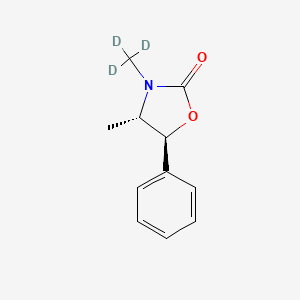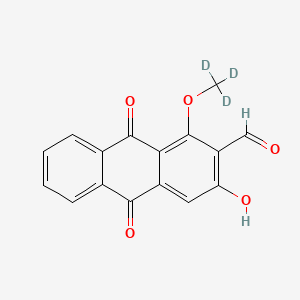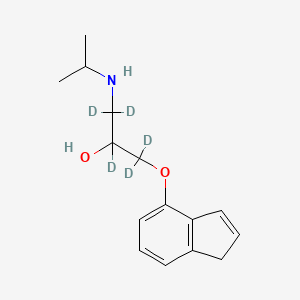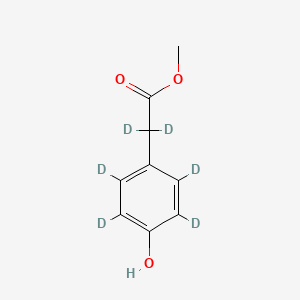
Methyl 4-hydroxyphenylacetate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxyphenylacetate-d6 is a deuterated derivative of Methyl 4-hydroxyphenylacetate, a compound known for its inhibitory activity against tobacco mosaic virus . The deuterated form is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyphenylacetate can be synthesized by esterifying 4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid . The reaction typically proceeds with a high yield under these conditions.
Industrial Production Methods: Industrial production of Methyl 4-hydroxyphenylacetate-d6 involves the use of deuterated methanol (CD3OD) instead of regular methanol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-hydroxyphenylacetate can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylacetates
Aplicaciones Científicas De Investigación
Methyl 4-hydroxyphenylacetate-d6 is used in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on viruses like the tobacco mosaic virus.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which Methyl 4-hydroxyphenylacetate-d6 exerts its effects involves the inhibition of viral replication. The compound interferes with the viral RNA, preventing the virus from replicating and spreading . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
- Methyl 4-aminomethylbenzoate hydrochloride
- Methyl 3,5-dihydroxyphenylacetate
- Methyl 4-methoxy-2-indolecarboxylate
Uniqueness: Methyl 4-hydroxyphenylacetate-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies using mass spectrometry. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
methyl 2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3/i2D,3D,4D,5D,6D2 |
Clave InChI |
XGDZEDRBLVIUMX-LUWIIJGCSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)OC)[2H])[2H])O)[2H] |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
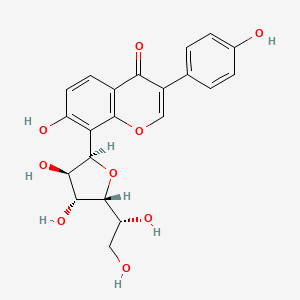
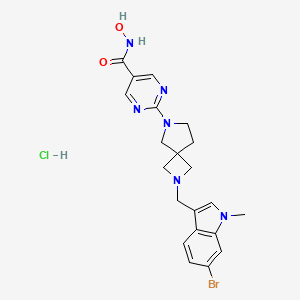
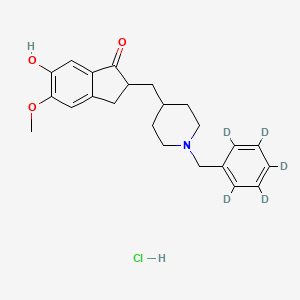
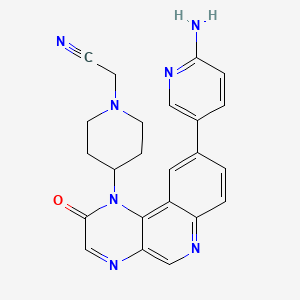
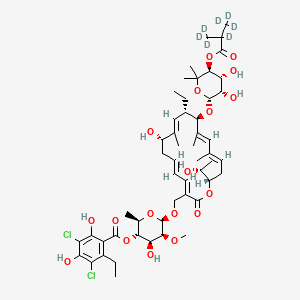
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
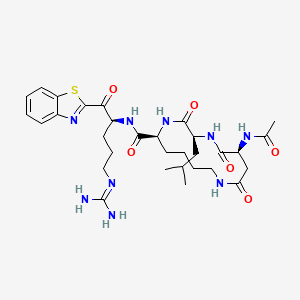
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
